6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-amino-4-isopropyl-3-[(phenylthio)methyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12013238 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the serine hydroxymethyltransferase 2 (SHMT2) , a mitochondrial enzyme . SHMT2 plays a crucial role in cellular one-carbon metabolism, which is essential for DNA synthesis and repair, and epigenetic regulation.
Mode of Action
The compound interacts with its target, SHMT2, by binding to the active site of the enzyme . This interaction inhibits the normal function of the enzyme, leading to alterations in cellular one-carbon metabolism.
Biochemical Pathways
The inhibition of SHMT2 affects the one-carbon metabolic pathway . This pathway is responsible for the transfer of one-carbon units, which are crucial for various biological processes, including the synthesis of nucleotides, the generation of methyl groups for epigenetic regulation, and the maintenance of redox balance .
Pharmacokinetics
Similar compounds in the dihydropyrano[2,3-c]pyrazole class have been synthesized using environmentally benign protocols, suggesting potential for good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of SHMT2. This can lead to a decrease in nucleotide synthesis, alterations in epigenetic regulation, and disruptions in redox balance . These changes can potentially lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely heavily on one-carbon metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and its ability to bind to SHMT2 . Additionally, the compound’s action can be influenced by the metabolic state of the cell, as one-carbon metabolism is tightly regulated in response to cellular nutrient status .
Properties
IUPAC Name |
6-amino-3-(phenylsulfanylmethyl)-4-propan-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-10(2)14-12(8-18)16(19)22-17-15(14)13(20-21-17)9-23-11-6-4-3-5-7-11/h3-7,10,14H,9,19H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRSCHYOIVGBLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=C(OC2=NNC(=C12)CSC3=CC=CC=C3)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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